2-(4-Phenylthiazol-2-yl)malononitrile
Description
Significance of Thiazole (B1198619) Heterocycles in Medicinal and Organic Synthesis
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in both medicinal chemistry and organic synthesis. nih.govresearchgate.netnih.gov Its importance stems from its unique electronic properties and its presence in a wide array of natural and synthetic compounds with significant biological activity. nih.govnih.gov The aromatic nature of the thiazole ring, conferred by the delocalization of pi (π) electrons, provides it with multiple reactive positions for various chemical transformations. nih.gov
In medicinal chemistry, the thiazole nucleus is a key component of numerous approved drugs. bohrium.com For instance, it is found in the vitamin B1 (thiamine), which is essential for proper nervous system function. nih.govresearchgate.netjetir.org Thiazole derivatives have been developed for a vast spectrum of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. nih.govbohrium.comjetir.org The ability of the thiazole moiety to interact with biological targets like enzymes and receptors has made it a focal point for the development of novel therapeutic agents. nih.govnih.gov
In organic synthesis, the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. wikipedia.org Other methods, such as the Cook-Heilbron synthesis, also provide access to this versatile heterocycle. wikipedia.org The thiazole ring itself can act as a synthon; for example, it can be converted into an aldehyde, demonstrating its utility in building more complex molecular architectures. wikipedia.org Its derivatives are also used commercially as vulcanizing accelerators and photographic sensitizers. nih.gov
Table 1: Examples of Thiazole-Containing Therapeutic Agents
| Drug Name | Therapeutic Class | Reference |
|---|---|---|
| Sulfathiazole | Antibacterial | nih.govbohrium.com |
| Ritonavir | Antiretroviral (Anti-HIV) | nih.govbohrium.com |
| Dasatinib | Anticancer | nih.gov |
| Meloxicam | Anti-inflammatory (NSAID) | jetir.orgpharmaguideline.com |
| Thiabendazole | Anthelmintic, Antifungal | jetir.org |
Malononitrile (B47326) as a Versatile Synthon for Diverse Chemical Architectures
Malononitrile, with the chemical formula CH₂(CN)₂, is a highly valuable and versatile building block in organic synthesis. wikipedia.orgresearchgate.net Its utility is primarily derived from the reactivity of its central methylene (B1212753) (-CH₂) group, which is significantly acidified by the two adjacent electron-withdrawing cyano groups. This acidity allows for easy deprotonation to form a potent nucleophilic carbanion, which readily participates in a wide range of chemical reactions.
Malononitrile is a classic reactant in the Knoevenagel condensation, where it reacts with aldehydes or ketones to form substituted olefins, a fundamental method for creating carbon-carbon double bonds. It is also a key starting material for the Gewald reaction, a multicomponent process involving a ketone or aldehyde and elemental sulfur to produce highly substituted 2-aminothiophenes. wikipedia.org
The reactivity of malononitrile extends to its participation in Michael additions and various other multicomponent reactions (MCRs), which are highly efficient for synthesizing complex molecules in a single step. Its derivatives are used in the production of pharmaceuticals, dyes, and materials for optoelectronics. researchgate.net For instance, malononitrile is a precursor in the synthesis of the drug triamterene (B1681372) and the hair growth treatment minoxidil. wikipedia.org The unique reactivity of malononitrile has cemented its status as a cornerstone reagent for the synthesis of a diverse array of carbocyclic and heterocyclic systems. researchgate.net
Table 2: Key Reactions Involving Malononitrile
| Reaction Name | Description | Applications | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Condensation with aldehydes or ketones to form substituted olefins. | Synthesis of C=C bonds, precursors for polymers and drugs. | |
| Gewald Reaction | Condensation with a ketone/aldehyde and elemental sulfur to form 2-aminothiophenes. | Synthesis of thiophene (B33073) heterocycles with pharmaceutical applications. | wikipedia.org |
| Michael Addition | Addition of the malononitrile carbanion to α,β-unsaturated carbonyl compounds. | Formation of complex carbocyclic structures. |
Research Imperatives and Broad Scope of 2-(4-Phenylthiazol-2-yl)malononitrile Investigations
The compound this compound serves as a quintessential example of a thiazole-malononitrile hybrid, attracting research interest due to its potential as a precursor for more complex and potentially bioactive heterocyclic systems. Research has demonstrated that this molecule is a valuable intermediate for the synthesis of fused thiazole derivatives. researchgate.net
A key area of investigation involves the use of this compound in heterocyclization reactions. For example, it has been used to synthesize novel thiazolo[3,2-a]pyridine and thiazolo[3,2-c]pyrimidine systems. researchgate.net These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their structural analogy to other biologically active molecules. sciforum.net The synthesis of the parent compound itself has been achieved via the cyclo-condensation of cyanatoacetophenone with malononitrile. researchgate.net
The broader scope of research extends to derivatives of the core structure. Studies have been conducted on the synthesis of related compounds, such as 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile, for which crystal structure data has been determined, providing insight into the molecular geometry and packing of this class of compounds. researchgate.net Furthermore, derivatives where the 2-(4-phenylthiazol-2-yl) moiety is incorporated into larger, more complex structures like biquinolines have been synthesized and evaluated for their biological activities. researchgate.net Another related research trajectory involves the synthesis of azo dyes derived from (4-phenylthiazol-2-yl)acetonitrile, which can exist in a tautomeric equilibrium between azo and hydrazone forms, highlighting the interesting electronic and structural properties of these systems. nih.gov These investigations collectively underscore the role of this compound and its analogues as versatile platforms for developing novel materials and pharmacologically active agents. researchgate.netnih.gov
Table 3: Selected Research on this compound and Related Derivatives
| Research Focus | Compound/System | Key Finding/Application | Reference |
|---|---|---|---|
| Synthesis of Fused Heterocycles | 2-(4-Phenyl-3(H)-thiazol-2-ylidene) malononitrile | Precursor for thiazolo[3,2-c]pyrimidine and thiazolo[3,2-a]pyridine derivatives. | researchgate.net |
| Structural Analysis | 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile | Crystal structure determined, revealing molecular geometry and intermolecular interactions. | researchgate.net |
| Synthesis of Bioactive Derivatives | 2′-amino-5′-oxo-1′-(4-phenylthiazole-2-yl)-biquinoline-carbonitrile | One-pot synthesis of complex biquinoline derivatives for biological evaluation. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7N3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H |
InChI Key |
NORONYJVLRVVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
Origin of Product |
United States |
Advanced Computational and Theoretical Chemistry Investigations
Quantum Chemical Characterization of Electronic Structure and Reactivity
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies performing quantum chemical characterizations for the compound 2-(4-Phenylthiazol-2-yl)malononitrile. While theoretical investigations, including Density Functional Theory (DFT) and other advanced computational methods, are common for novel compounds, published research detailing the optimized molecular geometry, electronic structure, and reactivity parameters for this specific molecule could not be located.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries
No published data from Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, including bond lengths and angles, for this compound were found in the reviewed literature. Such calculations would typically be performed to predict the most stable three-dimensional conformation of the molecule.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intramolecular Interactions
There are no available Natural Bond Orbital (NBO) analysis results for this compound in the searched scientific databases. NBO analysis is instrumental in understanding charge distribution, donor-acceptor interactions, and the delocalization of electron density within a molecule, which are key to its stability and reactivity.
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Specific Frontier Molecular Orbital (FMO) theory analyses, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, are not available in the public domain. These calculations are crucial for predicting the molecule's reactivity, kinetic stability, and electronic properties.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the available scientific literature. An MEP map identifies the electron-rich and electron-poor regions of a molecule, providing insight into its electrophilic and nucleophilic sites and how it will interact with other species.
Spectroscopic Property Prediction and Theoretical-Experimental Correlation
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Predictions
No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic absorption spectra (such as UV-Vis) of this compound were found. This type of analysis correlates theoretical predictions of electronic transitions with experimentally observed spectroscopic data, helping to explain the molecule's photophysical properties.
Based on the conducted research, there is no specific scientific literature available that details the advanced computational and theoretical chemistry investigations for the compound This compound as per the requested outline. The search did not yield dedicated studies on its computed spectroscopic parameters, Hirshfeld surface analysis, computational modeling of its crystalline assemblies, theoretical assessment of its nonlinear optical properties, or its molecular docking simulations with biological macromolecules.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements for this specific compound. The available research data focuses on structurally related but different molecules, and using such data would be scientifically inaccurate and would not pertain to the subject of your request.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Studies
Elucidation of Enzyme Inhibition Mechanisms
Derivatives of 2-benzylidenemalononitrile and related thiazole (B1198619) structures have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov Tyrosinase catalyzes the initial rate-limiting steps of melanogenesis, making it a prime target for agents addressing hyperpigmentation. nih.govnih.gov
One notable compound, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), a structural analog of the subject compound, demonstrated significant inhibitory activity against mushroom tyrosinase with a half-maximal inhibitory concentration (IC₅₀) of 17.05 μM, which is more potent than the widely used inhibitor, kojic acid (IC₅₀ = 36.68 μM). nih.gov Kinetic analysis revealed that BMN11 acts as a competitive inhibitor of tyrosinase. nih.gov In silico docking simulations provided insight into its binding mechanism, suggesting that BMN11 fits into the tyrosinase active site by forming two hydrogen bonds with the amino acid residues Glycine 281 (GLY281) and Asparagine 260 (ASN260). nih.gov Additionally, its stability within the binding pocket is reinforced by three hydrophobic interactions with Valine 283 (VAL283), Phenylalanine 264 (PHE264), and Alanine 286 (ALA286). nih.gov
Similarly, a series of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, which share the 2-phenylthiazole (B155284) core, also exhibited strong tyrosinase inhibition. nih.gov The most active among them, a derivative with a 2,4-dihydroxyl substituent, showed an IC₅₀ value of 0.1 ± 0.01 µM, making it approximately 190 times more potent than kojic acid. nih.gov Kinetic studies identified these compounds as competitive or mixed-type inhibitors. nih.gov Docking simulations showed that these inhibitors bind to the active sites of both mushroom and human tyrosinases, with interactions including hydrogen bonding with residues like Arginine 196 (Arg196) and π-π stacking with Phenylalanine 347 (Phe347). nih.gov
The main protease (Mpro, or 3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, as it processes viral polyproteins. nih.govnih.gov This function makes it a critical target for antiviral drug development. nih.gov The active site of Mpro features a catalytic dyad of Cysteine 145 (Cys145) and Histidine 41 (His41). nih.govnih.gov Inhibitors often work by forming a covalent bond with the sulfur atom of Cys145, thus inactivating the enzyme. nih.govnih.gov
Research into thiazole-based derivatives has identified their potential as SARS-CoV-2 Mpro inhibitors. harvard.edu A study on N-(substituted-thiazol-2-yl)cinnamamide analogs found that several compounds were active against the viral protease. harvard.edu The most potent analogs, compounds 19 , 20 , and 21 from the study, displayed IC₅₀ values of 22.61 µM, 14.7 µM, and 21.99 µM, respectively. harvard.edu Molecular modeling simulations revealed that these compounds bind within the Mpro active site through hydrogen bonds with key residues Gln189 and Glu166. harvard.edu Furthermore, an arene-arene interaction was observed between the thiazole moiety of the inhibitors and the catalytic His41 residue, with additional hydrophobic interactions stabilizing the complex. harvard.edu These findings highlight the potential of the thiazole scaffold to effectively target the Mpro active site.
HIV-1 integrase (IN) and reverse transcriptase (RT) are crucial enzymes for the viral life cycle and are validated targets for antiretroviral therapy. mdpi.complos.org Allosteric inhibitors, which bind to sites distinct from the active site, offer an alternative mechanism to overcome drug resistance associated with active-site inhibitors. mdpi.comnih.gov
Compounds featuring the 4-phenylthiazol-2-yl moiety have been investigated as allosteric inhibitors of HIV-1 RT. Specifically, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been reported to act as dual inhibitors of both the DNA polymerase and ribonuclease H (RNase H) activities of RT by binding to allosteric sites. researchgate.net
Further mechanistic studies were conducted on a related isatin-based compound, (Z)-4-(2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)thiazol-4-yl)benzonitrile (RMNC6), which also functions as a dual inhibitor of RT. nih.gov This compound inhibited the RNase H and DNA polymerase activities with IC₅₀ values of 1.4 μM and 9.8 μM, respectively. nih.gov Blind docking studies predicted that RMNC6 binds to two distinct allosteric pockets in the RT enzyme: one in the DNA polymerase domain that partially overlaps with the non-nucleoside RT inhibitor (NNRTI) binding pocket, and a second near the RNase H active site. nih.gov Mutagenesis studies confirmed that residues Asn474 and Tyr501 in the RNase H domain are critical for inhibition by RMNC6, supporting its allosteric mode of action. nih.gov This dual-site binding mechanism presents a promising strategy for developing inhibitors that remain effective against drug-resistant RT mutants. nih.gov
Molecular and Cellular Pathway Modulation Research
The inhibition of melanin synthesis, or melanogenesis, is primarily achieved by targeting the tyrosinase enzyme. nih.govmdpi.com The cellular effects of tyrosinase inhibitors are often studied in B16F10 melanoma cells, a standard model for melanin production. mdpi.comoalib.com The anti-melanogenic activity of a compound is typically assessed by measuring its ability to reduce melanin content in these cells. mdpi.comnih.gov
The compound 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), a potent tyrosinase inhibitor, was shown to significantly decrease melanin accumulation in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 cells without causing toxicity. nih.gov This effect was observed in both murine cells and a human skin model, confirming its anti-melanogenic potential. nih.gov The primary mechanism for this effect is the direct competitive inhibition of tyrosinase activity, which in turn downregulates the entire melanin synthesis pathway. nih.gov Similarly, (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives also reduced intracellular melanin content in B16F10 cells in a concentration-dependent manner, with an efficacy greater than that of kojic acid. nih.gov The study concluded that the anti-melanogenic effects of these compounds were primarily due to their direct inhibition of tyrosinase. nih.gov
The thiazole nucleus is a key pharmacophore in the design of agents with antiproliferative activity against various cancer cell lines. researchgate.netnih.gov Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest. researchgate.netmdpi.com
A series of novel 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione (B2957353) derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (PC-3 and LNCaP). mdpi.com One of the most promising compounds from this series, designated 6m , exhibited significant activity, particularly against the androgen-sensitive LNCaP cell line, with an IC₅₀ value of 5.96 ± 1.6 µM. Mechanistic investigations revealed that compound 6m functions as an Androgen Receptor (AR) antagonist. mdpi.com It effectively decreased the androgen-mediated transcription of AR target genes, including Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), c-myc, and cyclin D1. This downregulation of key proteins involved in cell proliferation and survival indicates that its anticancer activity is mediated through the AR signaling pathway. mdpi.com
Other studies on thiazole derivatives have shown that their anticancer effects are often linked to the induction of apoptosis. researchgate.net This programmed cell death can be triggered through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, often involving the activation of caspases 7, 8, and 9 and an increase in reactive oxygen species (ROS). researchgate.net Furthermore, some derivatives have been shown to induce cell cycle arrest, for instance at the G2/M or G0/G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Exploration of Antioxidant Activity Mechanisms (In Vitro and In Silico Studies)
The antioxidant potential of thiazole derivatives, including structures related to 2-(4-phenylthiazol-2-yl)malononitrile, is a subject of ongoing research. Mechanistic explorations are typically conducted through a combination of in vitro assays and in silico computational modeling to understand how these compounds mitigate oxidative stress at a molecular level.
In Vitro Assays: Laboratory-based assays are fundamental in determining the antioxidant capacity of a compound. These tests measure the ability of a substance to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are unstable molecules that can cause cellular damage. pensoft.net Common in vitro methods employed for this purpose include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method assesses the ability of a compound to act as a hydrogen or electron donor. nih.gov The DPPH radical has a characteristic deep purple color, which fades to yellow upon reduction by an antioxidant, allowing for spectrophotometric quantification of the scavenging activity. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound. nih.gov It is applicable to both hydrophilic and lipophilic compounds.
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay evaluates a compound's ability to scavenge hydrogen peroxide, a non-radical ROS that can lead to the formation of highly reactive hydroxyl radicals within the cell. nih.gov
Phosphomolybdenum (Total Antioxidant Capacity) Assay: This method measures the capacity of a compound to reduce molybdate (B1676688) (VI) to molybdate (V) by electron transfer, providing an estimation of the total antioxidant capacity. nih.gov
Studies on various heterocyclic compounds, including thiazole derivatives, utilize these assays to quantify their antioxidant potential, often expressed as an IC₅₀ value, which indicates the concentration required to scavenge 50% of the radicals. nih.govnih.gov
In Silico Studies: Computational, or in silico, methods provide deeper insight into the molecular mechanisms underlying antioxidant activity. These studies can predict how a compound will interact with biological targets and what structural features are key to its function.
Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. For antioxidants, targets often include enzymes that regulate oxidative stress, such as tyrosinase, NADPH-oxidase, and NO-synthase. pensoft.netresearchgate.net Docking studies can reveal the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme, suggesting a potential mechanism of inhibition. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations: DFT is used to analyze the electronic structure of a molecule. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand a molecule's ability to donate electrons, a key feature of antioxidant activity. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to study intramolecular charge transfer interactions, which can contribute to the stabilization of a molecule and its radical scavenging potential. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density around a molecule, helping to predict sites susceptible to electrophilic and nucleophilic attack, which is relevant for radical scavenging reactions. researchgate.net
For thiazole-related structures, computational studies have been used to predict reactive centers, analyze electronic transitions, and understand the interactions that stabilize the molecule, all of which are crucial for its antioxidant function. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. This knowledge guides the design of new, more effective derivatives. dovepress.comchemrxiv.org
For the 4-phenylthiazole (B157171) scaffold, SAR studies have been instrumental in optimizing its potency for various biological targets. Research on related analogs has revealed several key trends:
The Phenyl Ring: The substitution pattern on the 4-phenyl ring is critical. The addition of different chemical groups at the ortho, meta, and para positions can significantly modulate biological activity. nih.gov
Electronic Effects: The presence of electron-donating groups (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring alters the electronic properties of the entire molecule. nih.govmdpi.com Studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that electron-donating groups on the 4-phenylthiazole moiety were well-tolerated by both enzymes. nih.gov
Steric Factors: The size and shape of the substituents are also important. The three-dimensional shape of the molecule must be complementary to the binding pocket of its biological target. nih.gov For instance, SAR studies revealed that a bulky moiety on the left side of the pharmacophore (the 4-phenylthiazole part) was favored for potent inhibition of both sEH and FAAH. nih.gov
Positional Isomerism: The position of a substituent can have a dramatic effect. In one study on antileishmanial thiazolidine-2,4-diones, a nitro group on the phenyl ring was found to be most effective when located at the meta position. mdpi.com Similarly, for antiplasmodial oxadiazoles, a 3-ethoxy-4-methoxyphenyl substitution pattern resulted in very high activity and selectivity. mdpi.com
These findings highlight that the biological potency of compounds based on the 2-(4-phenylthiazol-2-yl) scaffold is highly dependent on the specific nature, position, and electronic properties of the substituents on the phenyl ring.
Table 1: Generalized Structure-Activity Relationship (SAR) for 4-Phenylthiazole Derivatives This table summarizes general trends observed in how substitutions on the phenyl ring of a 4-phenylthiazole core can influence biological potency, based on findings from related compounds. nih.govmdpi.comresearchgate.net
| Substitution on Phenyl Ring | Position | General Effect on Biological Potency |
| Electron-Donating Group (e.g., -OCH₃, -OC₂H₅) | para, meta | Often tolerated or increases potency |
| Electron-Withdrawing Group (e.g., -Cl, -Br) | para | Can increase potency depending on the target |
| Electron-Withdrawing Group (e.g., -NO₂) | meta | Can increase potency depending on the target |
| Unsubstituted | - | Serves as a baseline for comparison |
| Bulky Groups | - | Effect is highly target-dependent |
Advanced Characterization Methodologies for Structural Elucidation and Confirmation
Single Crystal X-ray Diffraction (SC-XRD) Analysis for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of crystalline solids. While a specific crystal structure for 2-(4-Phenylthiazol-2-yl)malononitrile was not found in the reviewed literature, analysis of a closely related derivative, 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile , provides significant insight into the expected molecular geometry and packing. researchgate.net
This analogue crystallizes in the monoclinic space group P21/m. researchgate.net The thiazole (B1198619) ring is essentially planar, and the molecule exhibits a specific conformation where the phenyl group is oriented at a particular dihedral angle with respect to the thiazole ring. In a similar vein, the crystal structure of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile reveals an almost planar thiazolidinone ring. nih.gov For this compound, it is anticipated that the thiazole and phenyl rings would also adopt a non-coplanar orientation to minimize steric hindrance. The malononitrile (B47326) group is expected to be nearly coplanar with the thiazole ring to facilitate electronic conjugation. Intermolecular interactions, such as hydrogen bonds and π–π stacking, would likely play a crucial role in the crystal packing. mdpi.com
Table 1: Crystallographic Data for the Analogue 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₉N₃S |
| Crystal System | Monoclinic |
| Space Group | P21/m |
| a (Å) | 8.5468(4) |
| b (Å) | 7.0166(4) |
| c (Å) | 10.3407(5) |
| β (°) | 106.225(2) |
| Volume (ų) | 595.43(5) |
| Z | 2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the phenyl and thiazole rings. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The single proton on the thiazole ring would likely resonate as a singlet in a similar aromatic region. For the closely related compound 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile , the phenyl protons appear as a multiplet between δ 7.20 and 7.58 ppm, and the thiazole proton as a singlet at δ 6.34 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the thiazole ring, the malononitrile group, and the two cyano groups. In the analogue 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile , the aromatic carbons resonate in the range of δ 128.42-140.78 ppm. researchgate.net The carbons of the cyano groups are typically found further downfield.
Table 2: Predicted and Analogue ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile researchgate.net |
| ¹H NMR | ||
| Phenyl-H | ~7.3 - 7.9 (m) | 7.20–7.58 (m) |
| Thiazole-H | ~7.0 - 7.5 (s) | 6.34 (s) |
| Methine-H | ~5.0 - 5.5 (s) | - |
| ¹³C NMR | ||
| Phenyl-C | ~125 - 135 | 130.61, 134.69, 140.78 |
| Thiazole-C | ~110 - 160 | 102.08 (CH=), 170.50 (C=) |
| Malononitrile-C | ~70 - 80 | 43.77 (C=) |
| Cyano-C | ~110 - 120 | 128.42, 128.51 (C=N) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp band around 2200-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration of the malononitrile group. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the phenyl and thiazole rings would appear in the 1400-1600 cm⁻¹ region. For the related compound 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile , a strong band at 2213 cm⁻¹ is observed for the C≡N group. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for Analogues |
| C≡N (Nitrile) | 2200 - 2230 | 2225, 2115 researchgate.net, 2213 nih.gov |
| Aromatic C-H | >3000 | 3012 researchgate.net |
| C=C, C=N (Aromatic) | 1400 - 1600 | 1520, 1432 researchgate.net |
| C-S (Thiazole) | 600 - 800 | 710 nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. While specific HRMS data for this compound was not available in the surveyed literature, this technique would be essential for its definitive characterization. The expected monoisotopic mass would be calculated, and the high-resolution measurement would need to match this value to within a few parts per million (ppm). For instance, a related dithiazole compound, (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile , showed a molecular ion peak (MH⁺) at m/z 275, confirming its molecular formula. mdpi.com
Table 4: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₇N₃S |
| Monoisotopic Mass | 225.0361 |
| Expected [M+H]⁺ | 226.0439 |
Elemental Compositional Analysis (CHN/S)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is used to empirically determine the compound's chemical formula. The experimentally determined percentages must align closely with the theoretically calculated values for the proposed structure of this compound. For a derivative, 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile , the calculated and found elemental compositions were in close agreement, validating its structure. researchgate.net
Table 5: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage |
| Carbon (C) | 63.98% |
| Hydrogen (H) | 3.13% |
| Nitrogen (N) | 18.65% |
| Sulfur (S) | 14.23% |
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies for 2-(4-Phenylthiazol-2-yl)malononitrile Derivatives
The principles of green chemistry are increasingly becoming a prerequisite for the development of new chemical entities, aiming to reduce environmental impact and improve efficiency. Future research will likely focus on creating sustainable synthetic pathways for this compound and its derivatives. Significant progress has already been made in the green synthesis of the broader thiazole (B1198619) class, providing a roadmap for this specific compound. bepls.com
Key strategies that are expected to be adapted include:
Multi-component, One-Pot Reactions: These reactions, which combine multiple starting materials in a single step, are highly efficient and minimize waste. bepls.com The development of a one-pot synthesis for this compound derivatives would represent a significant advancement.
Use of Green Solvents: Traditional organic solvents are often volatile and toxic. Future methodologies will likely employ environmentally benign solvents such as water or polyethylene glycol (PEG). bepls.comresearchgate.netresearchgate.net For instance, syntheses of other thiazole derivatives have been successfully carried out in aqueous media. ufms.br
Advanced Catalysis: The use of recyclable and biocompatible catalysts is a cornerstone of green chemistry. Research into bionanocatalysts, such as the magnetically separable CuFe2O4@starch used in related syntheses involving malononitrile (B47326), could offer efficient and reusable options. nih.gov
Energy-Efficient Techniques: Microwave-assisted synthesis has been shown to be an effective green method for preparing various thiazole derivatives, often leading to shorter reaction times and higher yields. bepls.com Applying this technique could significantly streamline the production of this compound derivatives.
These approaches collectively aim to create synthetic protocols that are not only high-yielding and simple but also align with modern standards of environmental responsibility. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Biology and Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. mdpi.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and optimize their properties. mdpi.com For this compound, AI and ML offer powerful tools to explore its therapeutic potential.
Future applications in this area include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can predict the biological activity of novel derivatives based on their chemical structure. nih.gov A machine learning-based QSAR study has already been conducted on other thiazole derivatives to predict their anticancer activity. nih.gov This approach can guide the synthesis of new analogues with enhanced efficacy.
Target Identification and Virtual Screening: AI algorithms can sift through extensive biological and chemical databases to identify potential protein targets for a given compound and screen virtual libraries of derivatives against these targets. mdpi.compremierscience.com This accelerates the initial stages of drug discovery.
Reaction Prediction and Synthesis Design: Machine learning models can be trained on reaction data to predict the outcomes of new chemical reactions and even suggest optimal synthetic routes. scitechdaily.com This can help chemists design more efficient syntheses and understand complex reaction mechanisms. scitechdaily.com
By leveraging these computational approaches, researchers can more effectively navigate the vast chemical space of this compound derivatives to identify and develop new therapeutic agents.
Exploration of Polypharmacology and Multi-Targeting Approaches for Therapeutic Applications
Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The thiazole core is a well-established pharmacophore found in drugs with a wide range of biological activities, including analgesic, antibacterial, and antifungal properties. nih.gov This inherent versatility suggests that derivatives of this compound could also exhibit multi-targeting capabilities.
Future research in this domain will involve:
Broad-Spectrum Biological Screening: Systematically screening a library of this compound derivatives against a diverse panel of biological targets (e.g., kinases, receptors, enzymes) to identify multiple points of interaction.
Computational Target Prediction: Using AI-driven platforms to predict off-target effects and identify unintended, but potentially beneficial, biological interactions. premierscience.com
Rational Design of Multi-Target Ligands: Intentionally designing derivatives that are optimized to interact with a specific set of targets relevant to a particular disease pathway. This approach could lead to the development of more effective therapeutics with potentially lower risks of drug resistance.
Uncovering the polypharmacological profile of this compound class could unlock new therapeutic indications and provide novel strategies for treating complex diseases.
Advanced Material Science Applications of this compound Based Conjugated Systems (if supported by future research)
Beyond its potential in medicine, the structural backbone of this compound is of interest in the field of materials science. The combination of the phenyl and thiazole rings with the electron-withdrawing malononitrile group creates a conjugated system with potentially interesting electronic and optical properties.
A recent study on a closely related compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), has provided strong support for this research direction. The investigation revealed that PTPA behaves as an organic semiconductor and exhibits properties that make it a promising candidate for use in organic electronics. researchgate.net
Based on these findings, future research on this compound could explore:
Organic Semiconductors: Investigating the charge transport properties of thin films made from its derivatives to assess their potential in organic field-effect transistors (OFETs) and other electronic components. researchgate.net
Non-linear Optical (NLO) Materials: Evaluating the NLO properties of these conjugated systems, which could lead to applications in optical switching and other photonic devices. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Exploring the electroluminescent properties of these compounds for potential use as emitters or host materials in OLED displays. The study on PTPA specifically highlighted its potential utility in OLEDs. researchgate.net
Further synthesis and characterization of conjugated systems based on the this compound scaffold are warranted to fully explore their viability in next-generation electronic and photonic technologies.
Q & A
Q. Optimization Strategies
- Solvent polarity : Higher polarity solvents accelerate reaction kinetics, as shown in mechanochemical Knoevenagel condensations monitored via in situ Raman spectroscopy .
- Catalysts : Phosphorus pentoxide in ethanol enhances yields for benzylidenemalononitrile derivatives (68% yield) .
What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Basic Characterization Techniques
- IR Spectroscopy : Linear-dichroic IR (IR-LD) in nematic liquid crystal suspensions assigns vibrational modes for structural elucidation .
- XRD : Single-crystal X-ray diffraction confirms planar molecular geometry (r.m.s. deviation = 0.023 Å) and stacking behavior .
- Melting Point : 273–275°C (ethanol recrystallization) .
Q. Advanced Analysis
- Solid-state fluorescence : Studied using EEM data to correlate substituent effects with emission properties .
How can computational density functional theory (DFT) guide the design of derivatives for optoelectronic applications?
Q. Methodological Approach
- Functional Selection : B3LYP/6-31G(d,p) provides the closest match to experimental UV-Vis absorption maxima (607.8 nm vs. 634 nm experimentally) .
- Charge Transfer Analysis : Modifications at terminal acceptor groups (e.g., difluoro or dicyano substituents) enhance intramolecular charge transfer, critical for nonlinear optical (NLO) materials .
Q. Advanced Data Analysis
- Functional Validation : Compare multiple functionals (e.g., B3LYP, CAM-B3LYP, PBEPBE) to identify systematic errors. For this compound derivatives, B3LYP most accurately predicts λmax .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions absent in gas-phase calculations .
What strategies are employed to evaluate its biological activity, such as protease inhibition?
Q. Methodology for Drug Design
- Molecular Docking : COVID-19 main protease (Mpro) inhibition is predicted via ligand-receptor affinity calculations using AutoDock/Vina .
- Derivative Synthesis : React with mercapto-acrylonitriles or thioureas to generate hybrid heterocycles (e.g., thiazolidin-4-ones) for activity screening .
How are nonlinear optical (NLO) properties enhanced through structural modifications?
Q. Material Science Strategies
- Donor-Acceptor Design : Attach cyclopenta[b]thiophene or dithienonaphthalene donor units to malononitrile acceptors to amplify charge transfer transitions .
- Halogen Substitution : Bromine or chlorine at terminal positions increases polarizability, improving NLO response .
What safety protocols are recommended for handling this compound?
Q. Lab Safety Guidelines
- UN Transport Codes : Classified as UN 3175 (flammable solid) .
- Storage : Keep in airtight containers away from ignition sources. Use PPE (gloves, goggles) due to toxicity risks (LD50 data unavailable) .
How does solvent polarity influence its reactivity in condensation reactions?
Q. Mechanochemical Insights
- Kinetic Studies : In Knoevenagel reactions, polar solvents (e.g., DMSO) accelerate 2-(4-nitrobenzylidene)malononitrile formation, validated via in situ PXRD .
- Intermediate Isolation : Hydroxy(4-nitrophenyl)methyl intermediates are trapped in low-polarity solvents .
What crystallographic parameters define its solid-state structure?
Q. Crystallography Workflow
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) for high-resolution diffraction .
- Refinement : H atoms treated as riding models (C–H = 0.93–0.96 Å) with isotropic displacement parameters .
How are novel derivatives synthesized for functional material development?
Q. Advanced Synthetic Routes
- End-Capped Acceptors : Replace terminal groups with electron-deficient units (e.g., dicyanomethylene-indanone) to tune bandgaps for photovoltaic applications .
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
